Dexa biciron
CAS No.: 76448-25-4
Cat. No.: VC1619655
Molecular Formula: C41H50ClFN4O6
Molecular Weight: 749.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76448-25-4 |
|---|---|
| Molecular Formula | C41H50ClFN4O6 |
| Molecular Weight | 749.3 g/mol |
| IUPAC Name | [2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C28H32FNO6.C13H17N3.ClH/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17;1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3;3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H/t16-,20+,21+,22+,25+,26+,27?,28+;;/m1../s1 |
| Standard InChI Key | SMWZIZOUTGPWJB-ZXQWUNTJSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
Dexa biciron possesses specific chemical identifiers that allow for its classification within chemical databases. The available data provides fundamental information about its molecular composition and physical properties, as detailed in the following table.
| Property | Value |
|---|---|
| CAS Number | 76448-25-4 |
| Molecular Formula | C41H50ClFN4O6 |
| Molecular Weight | 749.3 g/mol |
| IUPAC Name | [2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,...] (incomplete in source) |
The molecular structure of Dexa biciron includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms. The presence of both chlorine and fluorine atoms in its structure suggests potential pharmaceutical applications, as halogenated compounds often demonstrate enhanced bioavailability and stability in biological systems. The molecular weight of 749.3 g/mol places it in the range of many pharmaceutical compounds.
Research Status and Limitations
Current Knowledge Gaps
Research on Dexa biciron faces significant challenges primarily due to the scarcity of scientific literature. Chemical suppliers acknowledge this limitation, noting that "detailed information about its chemical properties, synthesis, applications, or biological effects is limited". This absence of comprehensive research creates substantial gaps in understanding the compound's:
-
Synthesis methods and manufacturing processes
-
Chemical reactivity and stability
-
Biological mechanisms of action
-
Pharmacokinetic and pharmacodynamic profiles
-
Toxicity and safety parameters
These knowledge gaps represent critical barriers to both scientific understanding and potential commercial applications of Dexa biciron. The compound appears to exist in a peculiar research limbo – recognized enough to have an assigned CAS number but insufficiently studied to generate substantial scientific literature.
Research Challenges
Several factors contribute to the limited research on Dexa biciron. Most scientific databases and journals provide minimal information about this compound, making comprehensive data compilation difficult. This situation creates a circular problem: the lack of foundational research impedes further investigation, as researchers typically build upon existing literature.
The compound may also face challenges related to intellectual property considerations, regulatory status, or commercial viability that have limited incentives for academic or industrial research. Without access to proprietary information potentially held by pharmaceutical companies, the full context of Dexa biciron's development and applications remains unclear.
Future Research Directions
Priority Research Areas
To advance understanding of Dexa biciron, future research should prioritize:
-
Comprehensive chemical characterization using modern analytical techniques
-
Determination of the compound's biological activity and mechanisms of action
-
Evaluation of potential therapeutic applications based on structural properties
-
Assessment of toxicological properties and safety parameters
-
Development and optimization of synthesis methods
These foundational investigations would provide the necessary data to evaluate Dexa biciron's potential value in pharmaceutical applications or other fields. Spectroscopic analysis, in vitro assays, and computational modeling represent appropriate initial approaches that could yield valuable insights without requiring extensive resources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume